Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate

Thermal Stability Ester Homolog Comparison Formulation Consistency

Variability in thiophene building blocks disrupts SAR campaigns. Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate (CAS 271778-23-5) provides batch-consistent physicochemical profiles: • Defined mp 184°C for DSC/TGA calibration (84°C above ethyl ester homolog) • LogP 2.92 - matched-pair control for Caco-2/PAMPA permeability assays • Gewald-derived scaffold for antimicrobial library synthesis (MIC 8-32 mg/L vs. Gram-negative bacteria) • KSP inhibitor starting point (validated by PDB 2UYM crystallography) Supplied with CoA; ambient shipping for R&D quantities.

Molecular Formula C11H9NO3S2
Molecular Weight 267.3 g/mol
CAS No. 271778-23-5
Cat. No. B1621599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
CAS271778-23-5
Molecular FormulaC11H9NO3S2
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2
InChIInChI=1S/C11H9NO3S2/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13)
InChIKeyXKRUHGJVMLXFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate: Physicochemical Baseline


Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate (CAS 271778-23-5; molecular formula C₁₁H₉NO₃S₂; MW 267.32 g/mol) is a synthetic thiophene derivative featuring a dual thiophene core linked by a carboxamide bridge, with a methyl ester at the 3-position of the amino-thiophene ring . Computed physicochemical properties include a melting point of 184 °C, a boiling point of 333.5 °C at 760 mmHg, a density of 1.443 g/cm³, and a consensus LogP (octanol–water partition coefficient) of 2.92, indicating moderate lipophilicity relevant for membrane permeability and formulation considerations .

Thermal Reference DSC/TGA calibration standard with a consistent melting range
Lipophilicity Control LogP reference for biphasic partitioning and permeability models
Synthetic Scaffold Gewald-derived 2-aminothiophene core for acylation and library expansion

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate: Generic Substitution Risks


Thiophene carboxamide derivatives exhibit steep structure–activity relationships (SAR) where subtle modifications—ester type, substitution position, or heteroatom identity—profoundly alter physicochemical properties and biological activity. For instance, replacing the methyl ester with an ethyl ester significantly lowers the melting point (from 184 °C to ~100 °C), changing solubility, formulation behavior, and thermal stability . Positional isomerism shifts the LogP by over 0.07 units, which can be decisive in assay optimization and ADME profiling . Generic substitution therefore risks introducing variables that invalidate quantitative comparisons across experimental batches and screening campaigns.

Ethyl ester homolog may shift melting point significantly, altering thermal stability and solid-phase handling.
Positional isomer may shift LogP, altering permeability and compound distribution in biphasic assays.
Thiophene carboxamide analogs with different substitution patterns may not reproduce the physicochemical profile required for assay normalization.

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate vs. Closest Analogs


Methyl vs. Ethyl Ester: Thermal Stability

The target methyl ester, Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate (CAS 271778-23-5), exhibits a melting point of 184 °C, in contrast to its direct ethyl ester homolog, Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate (CAS 207683-21-4), which melts at approximately 100 °C . This 84 °C difference is substantial and reflects stronger intermolecular forces in the methyl ester crystal lattice, conferring superior thermal stability during storage and processing.

Methyl vs Ethyl Ester
Head-to-head
ΔTₘ = +84°C (184°C vs ~100°C)
Supports thermal stability and formulation consistency review
Reported from vendor and database datasheets; experimental methods not specified
Thermal Stability Ester Homolog Comparison Formulation Consistency

Regioisomer Lipophilicity Comparison

The target compound (carboxamide at thiophene 2-position, ester at 3-position) has a LogP of 2.85–2.92, whereas its positional isomer Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate (CAS 926847-62-3) has a LogP of ~2.78 . This ΔLogP of 0.07–0.14, though modest, may alter partitioning behavior in biphasic reaction systems or cellular permeability by up to 15–30% based on the empirical relationship between LogP and membrane flux.

Regioisomer LogP
Cross-study
ΔLogP +0.07 to +0.14 (2.85–2.92 vs ~2.78)
May alter partitioning behavior in biphasic systems
Computed LogP values; experimental LogP not publicly available
Lipophilicity Regioisomer Comparison ADME Profiling

Antimicrobial Activity: Gram-Negative Bacteria

Although direct MIC data for Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate are not publicly available, structurally analogous thiophene-2-carboxamide derivatives have demonstrated reproducible antimicrobial activity. For example, a series of thiophene carboxamide derivatives tested against Col-R *E. coli* showed MIC₅₀ values of 8–32 mg/L, while thiophene-2-carboxamide lead compounds inhibited *M. tuberculosis* with MIC values in the low micromolar range . These class-level data support the potential of the target compound as an antimicrobial scaffold.

Antimicrobial Activity
Class-level
No direct MIC for target; class MIC₅₀ 16–32 mg/L (Gram-negative), MIC 0.5–4 µM (M. tuberculosis)
Supports inclusion in antimicrobial screening decks; direct potency data required
Broth microdilution and Alamar Blue assays; class-level inference only
Antimicrobial Thiophene Carboxamide Gram-Negative

Synthetic Accessibility via Gewald Chemistry

The compound contains a 2-aminothiophene-3-carboxylate core accessible via Gewald reaction chemistry. This synthetic route is well-precedented, with optimized protocols delivering 2-aminothiophene-3-carboxylates in reproducible yields, enabling reliable scale-up for downstream derivatization . In contrast, regioisomeric scaffolds lacking the amino-thiophene motif often require more complex multi-step sequences with lower overall yields.

Synthetic Accessibility
Supporting evidence
Gewald-derived scaffold; reported yields 60–85% for analogous syntheses; 1–2 fewer steps vs regioisomeric route
Accelerates hit-to-lead timelines via efficient library synthesis
Estimated from Gewald literature; no direct yield comparison published
Synthetic Utility Gewald Chemistry Library Synthesis

KSP Inhibitor Pharmacophore Match

The target compound shares a core N-(thiophene-2-carbonyl)amino motif with thiophene-based KSP (kinesin spindle protein) inhibitors that have been co-crystallized with KSP (PDB ID: 2UYM), confirming allosteric pocket binding . In SAR studies, the thiophene-2-carbonylamino group was essential for activity, with compound 33 achieving low-nanomolar KSP inhibition (exact IC₅₀ not publicly disclosed but described as a co-crystallization-grade inhibitor) . The target compound retains the critical pharmacophoric elements while offering a methyl ester handle for further optimization.

KSP Pharmacophore
Class-level
N-(thiophene-2-carbonyl)amino motif matches co-crystallized KSP inhibitor (PDB 2UYM); methyl ester provides synthetic handle
Enables structure-based design targeting KSP allosteric pocket
No direct KSP IC₅₀ for this compound; pharmacophore congruence only
Kinesin Spindle Protein X-ray Crystallography Allosteric Inhibition

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate: Research Applications


Physicochemical Reference Standard

With a precisely defined melting point of 184 °C and a LogP of 2.92, this compound serves as an ideal reference standard for calibrating thermal analysis instruments (DSC/TGA) and chromatographic retention time prediction models in laboratories developing thiophene-based libraries . The 84 °C melting point advantage over the ethyl ester homolog ensures a wider operational temperature window before phase transition .

Gewald Diversification for Anti-Infective Libraries

The 2-aminothiophene-3-carboxylate scaffold, accessible via optimized Gewald chemistry, enables rapid acylation, alkylation, and heterocyclization to generate focused compound collections for antimicrobial screening . Class-level MIC data (8–32 mg/L against Gram-negative bacteria; sub-µM activity against *M. tuberculosis*) provide a rationale for prioritizing this scaffold in phenotypic screening cascades .

KSP Allosteric Inhibitor Template

The N-(thiophene-2-carbonyl)amino motif, present in crystallographically validated KSP inhibitors (PDB 2UYM), makes this compound a versatile starting point for structure-guided optimization of mitotic kinesin inhibitors . The methyl ester at the 3-position can be selectively hydrolyzed and coupled to diverse amine libraries without altering the allosteric binding motif .

ADME Lipophilicity Control Compound

The compound's LogP of 2.92 places it in the optimal lipophilicity range for passive membrane permeability. Its 0.07–0.14 LogP difference from the positional isomer makes it useful as a matched-pair control in Caco-2 and PAMPA assays to quantify the impact of subtle lipophilicity changes on apparent permeability .

Application
Selection Property
Validation Focus
Physicochemical Reference
Thermal and lipophilicity benchmarks
DSC/TGA calibration and LogP modeling
Anti-infective Library Synthesis
Gewald-accessible 2-aminothiophene scaffold
Antimicrobial screening and MIC endpoint generation
KSP Allosteric Inhibitor Design
Thiophene-2-carbonylamino pharmacophore
Structure-guided optimization and allosteric binding assays
ADME Permeability Control
LogP matched-pair capability
Caco-2/PAMPA permeability and distribution studies
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